molecular formula C24H35N3O4 B1189763 Gsk3-IN-3

Gsk3-IN-3

Cat. No.: B1189763
M. Wt: 429.6g/mol
InChI Key: MHKIYMMTEMNCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3-IN-3 is a compound known for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 is implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes. This compound has shown potential in inducing mitophagy, a process of mitochondrial degradation, and offers neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

GSK3-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

GSK3-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various biochemical pathways.

    Biology: Investigated for its role in cellular processes such as mitophagy and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .

Mechanism of Action

GSK3-IN-3 exerts its effects by inhibiting the activity of glycogen synthase kinase-3. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3, this compound can modulate processes such as inflammation, apoptosis, and mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.

    Tideglusib: Another GSK-3 inhibitor investigated for its potential in treating Alzheimer’s disease.

    CHIR99021: A selective GSK-3 inhibitor used in stem cell research.

Uniqueness of GSK3-IN-3

This compound is unique due to its non-ATP and non-substrate competitive inhibition mechanism, which provides neuroprotective effects and induces mitophagy. This sets it apart from other GSK-3 inhibitors that primarily function through ATP-competitive inhibition .

Properties

Molecular Formula

C24H35N3O4

Molecular Weight

429.6g/mol

IUPAC Name

N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

MHKIYMMTEMNCFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Origin of Product

United States

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